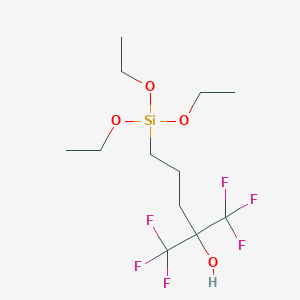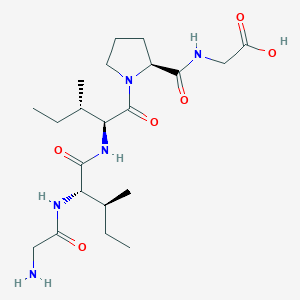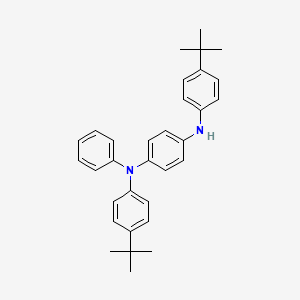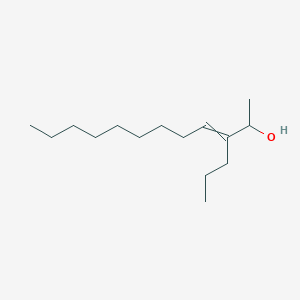![molecular formula C11H13BrN4O B12527830 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-83-4](/img/structure/B12527830.png)
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a 2-methylpropoxy group attached to the phenyl ring, making it a unique derivative of tetrazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor, followed by the introduction of the 2-methylpropoxy group. The tetrazole ring is then formed through cyclization reactions involving azide precursors.
Bromination: The phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of 2-methylpropoxy group: The brominated phenyl compound is reacted with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate to form the 2-methylpropoxy derivative.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Dehalogenated derivatives with the bromine atom removed.
科学研究应用
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the tetrazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
5-(3-bromo-4-methylphenyl)-2H-tetrazole: Similar structure but with a methyl group instead of the 2-methylpropoxy group.
5-(3-bromo-4-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of the 2-methylpropoxy group.
5-(3-bromo-4-ethoxyphenyl)-2H-tetrazole: Similar structure but with an ethoxy group instead of the 2-methylpropoxy group.
Uniqueness
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
651769-83-4 |
|---|---|
分子式 |
C11H13BrN4O |
分子量 |
297.15 g/mol |
IUPAC 名称 |
5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C11H13BrN4O/c1-7(2)6-17-10-4-3-8(5-9(10)12)11-13-15-16-14-11/h3-5,7H,6H2,1-2H3,(H,13,14,15,16) |
InChI 键 |
XDPVUZWFRPTXFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)



![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
